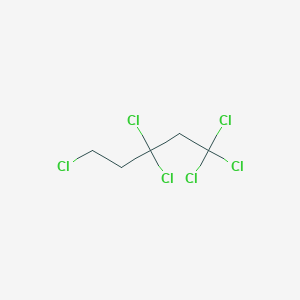
1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane is a unique organosilicon compound. It is characterized by its three silicon atoms arranged in a cyclic structure, with each silicon atom bonded to two methyl groups and one trimethylsilyl group. This compound is notable for its stability and versatility in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane typically involves the reaction of hexamethyldisilane with trimethylsilyl chloride in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The product is then purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors are often used to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed under controlled conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagent used.
Applications De Recherche Scientifique
1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the development of silicon-based biomaterials and drug delivery systems.
Medicine: It is explored for its potential in creating biocompatible materials for medical implants and prosthetics.
Industry: The compound is employed in the production of high-performance silicones and as a component in lubricants and sealants.
Mécanisme D'action
The mechanism by which 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane exerts its effects involves the interaction of its silicon atoms with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The cyclic structure of the compound also contributes to its unique properties and reactivity.
Comparaison Avec Des Composés Similaires
Hexamethyldisilane: Similar in structure but lacks the cyclic arrangement and trimethylsilyl group.
Trimethylsilyl chloride: Contains the trimethylsilyl group but differs in overall structure and reactivity.
Octamethylcyclotetrasiloxane: Another cyclic organosilicon compound but with a different ring size and functional groups.
Uniqueness: 1,1,3,3,5,5-Hexamethyl-2-(trimethylsilyl)-1,3,5-trisilinane stands out due to its unique combination of a cyclic structure, multiple silicon atoms, and the presence of a trimethylsilyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
60799-19-1 |
|---|---|
Formule moléculaire |
C12H32Si4 |
Poids moléculaire |
288.72 g/mol |
Nom IUPAC |
(1,1,3,3,5,5-hexamethyl-1,3,5-trisilinan-2-yl)-trimethylsilane |
InChI |
InChI=1S/C12H32Si4/c1-13(2,3)12-15(6,7)10-14(4,5)11-16(12,8)9/h12H,10-11H2,1-9H3 |
Clé InChI |
XUZPDSIHEHORPO-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(C[Si](C([Si](C1)(C)C)[Si](C)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[(4-Chlorophenyl)methyl]-5,8-dimethoxyisoquinoline;hydrobromide](/img/structure/B14601727.png)


![1,3,7-Triazabicyclo[3.3.1]nonane, 5-nitro-3,7-dinitroso-](/img/structure/B14601745.png)




![1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole](/img/structure/B14601770.png)

